

A Technical Guide to the Thermal and Chemical Stability of Isomaltitol

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Compound of Interest

Compound Name: Isomaltitol

Cat. No.: B1672253

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomaltitol, commercially known as Isomalt, is a disaccharide sugar alcohol widely utilized in the pharmaceutical and food industries as a sugar substitute. It is an equimolar mixture of two diastereomeric disaccharides: 1-O- α -D-glucopyranosido-D-mannitol (GPM) and 6-O- α -D-glucopyranosido-D-sorbitol (GPS).^{[1][2][3]} Its popularity stems from a combination of desirable properties, including a sugar-like taste profile, low caloric value, and non-cariogenicity.^{[4][5]} For drug development professionals, the exceptional thermal and chemical stability of **Isomaltitol** are of paramount importance, ensuring the integrity and shelf-life of final formulations. This guide provides an in-depth technical overview of **Isomaltitol**'s stability, presenting quantitative data, detailed experimental protocols, and process visualizations to support formulation and development activities.

Thermal Stability

Isomaltitol exhibits remarkable thermal stability, a critical attribute for manufacturing processes that involve heating, such as wet granulation, melt extrusion, and the preparation of boiled candies or lozenges. When melted, it does not undergo changes in its molecular structure.

2.1 Melting and Decomposition **Isomaltitol** has a distinct melting range and a high decomposition temperature. The melting process involves the release of water of crystallization, which occurs at around 100°C, followed by the melting of the anhydrous form at

approximately 145-150°C. Decomposition only begins at significantly higher temperatures, generally above 160°C.

2.2 Caramelization and Maillard Reaction Resistance Unlike many traditional sugars, **Isomaltitol** is highly resistant to non-enzymatic browning reactions.

- **Caramelization:** This thermal degradation of sugars in the absence of amino compounds occurs at a very high temperature for **Isomaltitol**. It remains colorless until it reaches approximately 400°F (204°C), a temperature far above most standard processing conditions.
- **Maillard Reaction:** **Isomaltitol** lacks reducing groups, which renders it inert in the Maillard reaction with amino acids or proteins. This is a crucial advantage in pharmaceutical formulations containing amine-functionalized active pharmaceutical ingredients (APIs), preventing the formation of unwanted colored byproducts and degradation of the API.

2.3 Glass Transition After melting and subsequent cooling, **Isomaltitol** forms a glassy state. The glass transition temperature (T_g) for this amorphous state is approximately 60°C. This property is significant for the physical stability of amorphous solid dispersions and the texture of sugar-free hard candies.

Table 1: Thermal Properties of Isomaltitol

Property	Value	Source(s)
Melting Point	145-150 °C	
Decomposition Temperature	> 160 °C	
Caramelization Temperature	~204 °C (~400 °F)	
Glass Transition Temperature (T _g)	~60 °C	

Chemical Stability

Isomaltitol's chemical structure, particularly the stable glycosidic bond and the reduction of the fructose moiety to sorbitol and mannitol, confers significant chemical stability. It is resistant to acids and microbial influences and, when stored under normal ambient conditions, remains chemically stable for many years.

3.1 Hydrolytic Stability **Isomaltitol** is considerably resistant to hydrolysis by acids. In comparison to sucrose, its rate of hydrolysis is significantly slower. Studies on hydrolysis by human intestinal enzymes show that the activity towards **Isomaltitol** is only about 1.3% of the activity towards isomaltose. This low rate of hydrolysis contributes to its reduced caloric value and non-cariogenic properties.

3.2 Hygroscopicity A key advantage of **Isomaltitol** in formulation is its low hygroscopicity. It does not significantly absorb moisture from the air until the relative humidity (RH) exceeds 85% at 25°C. This property helps to prevent caking in powders and maintains the physical integrity and crispness of solid dosage forms like tablets and lozenges, even under humid storage conditions.

3.3 pH Stability **Isomaltitol** is stable across a wide pH range, typically from 2 to 10, making it suitable for a broad array of formulations with acidic or alkaline APIs and excipients.

Table 2: Chemical Stability Characteristics of Isomaltitol

Property	Description	Source(s)
Hydrolytic Stability	Exhibits considerable resistance to acid hydrolysis. The relative rate of hydrolysis by human intestinal α -glucosidases is only 2% that of maltose.	
Maillard Reaction	Does not undergo Maillard (browning) reactions as it has no reducing groups.	
Hygroscopicity	Low; does not significantly absorb moisture at 25°C until relative humidity exceeds 85%.	
pH Stability	Stable over a wide pH range (2-10).	

Experimental Protocols

4.1 Protocol: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, dehydration temperature, and glass transition temperature of **Isomaltitol**.

Apparatus:

- Differential Scanning Calorimeter (DSC) with a cooling accessory.
- Aluminum DSC pans and lids.
- Crimper for sealing pans.
- Microbalance.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **Isomaltitol** powder into an aluminum DSC pan.
- Sealing: Hermetically seal the pan using a crimper. Prepare an empty, sealed pan to use as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
- Thermal Program for Melting/Dehydration:
 - Equilibrate the cell at 25°C.
 - Ramp the temperature from 25°C to 180°C at a constant heating rate of 10°C/min.
 - Record the heat flow versus temperature. The endothermic peak around 100°C corresponds to the release of water of crystallization, and the peak around 145-150°C corresponds to melting.
- Thermal Program for Glass Transition (T_g):

- Equilibrate the cell at 25°C.
- Heat the sample to 180°C (above its melting point) at 10°C/min to erase its thermal history.
- Hold for 5 minutes to ensure complete melting.
- Quench cool the sample to -20°C at a rate of 50°C/min.
- Heat the sample from -20°C to 100°C at 10°C/min.
- The glass transition is observed as a step-change in the heat capacity baseline, typically around 60°C.
- Data Analysis: Analyze the resulting thermogram to determine peak temperatures for melting and dehydration, and the midpoint of the transition for T_g.

4.2 Protocol: Chemical Stability Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of **Isomaltitol** under various stress conditions (e.g., pH, temperature) by quantifying the parent compound and detecting any degradation products.

Apparatus:

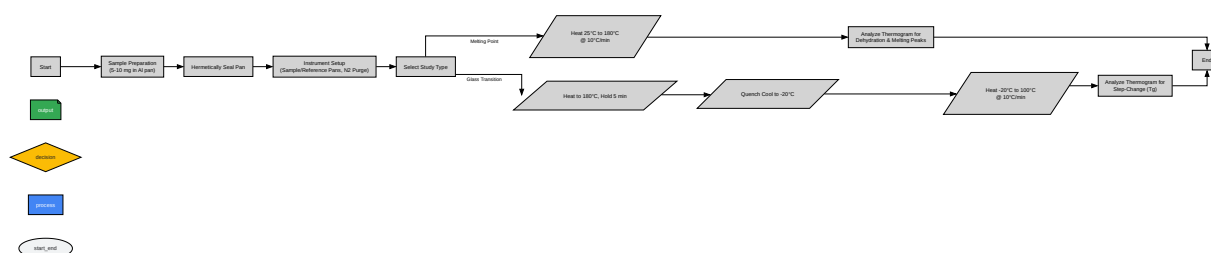
- High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD).
- Amino or specialized carbohydrate analysis column.
- pH meter, oven, and necessary glassware.

Methodology:

- Standard and Sample Preparation:
 - Prepare a stock solution of **Isomaltitol** reference standard (e.g., 10 mg/mL) in deionized water.
 - Prepare working standards by diluting the stock solution.

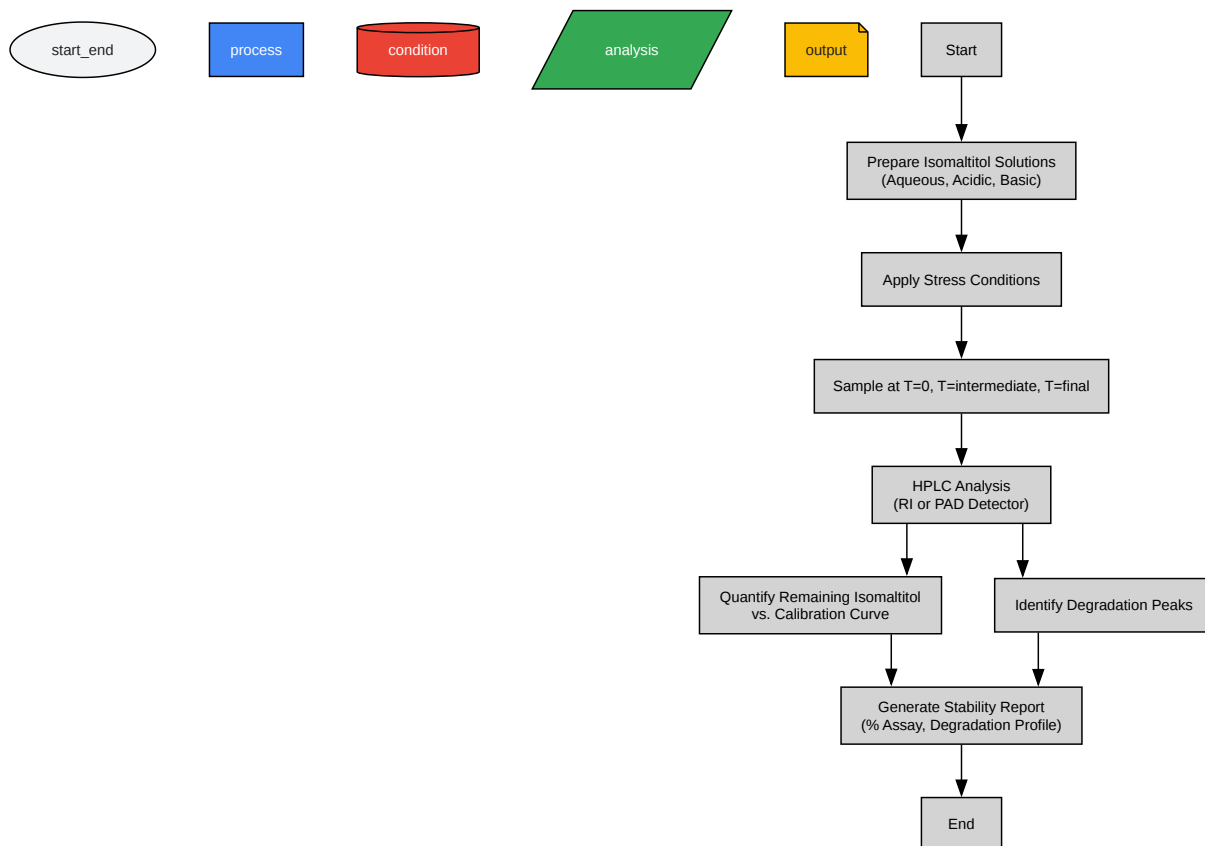
- For the stability study, prepare solutions of **Isomaltitol** (e.g., 10 mg/mL) in different stress media (e.g., 0.1N HCl, 0.1N NaOH, water).
- Stress Conditions:
 - Acid/Base Hydrolysis: Store the acidic and basic solutions at 60°C for 24 hours. Neutralize aliquots before analysis.
 - Thermal Degradation: Store the aqueous solution at 80°C for 48 hours.
 - Take samples at initial, intermediate, and final time points.
- Chromatographic Conditions (Example):
 - Mobile Phase: Acetonitrile:Water (75:25 v/v) or an alkaline mobile phase for HPAEC-PAD (e.g., 40 mM NaOH).
 - Column: Waters Spherisorb Amino column (5 µm, 250 x 4.6 mm) or similar.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 35°C.
 - Detector: Refractive Index (RI) detector.
 - Injection Volume: 20 µL.
- Data Analysis:
 - Create a calibration curve using the reference standard solutions.
 - Inject the stressed samples and quantify the peak area corresponding to **Isomaltitol**.
 - Calculate the percentage of **Isomaltitol** remaining at each time point.
 - Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

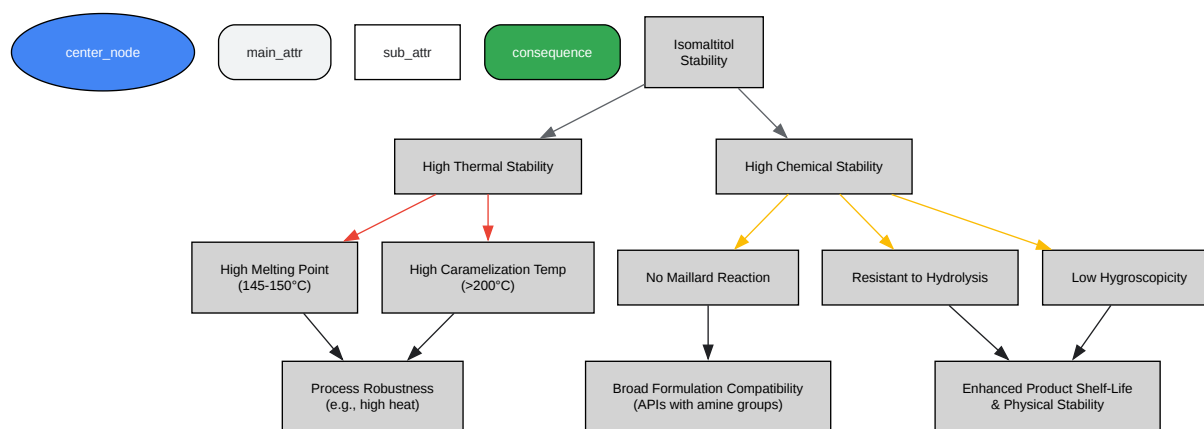
Mandatory Visualizations



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Caption: Workflow for DSC analysis of **Isomaltitol**.





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